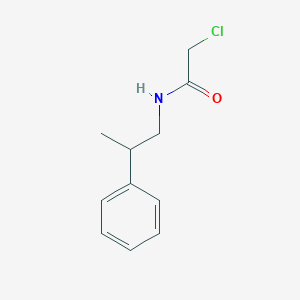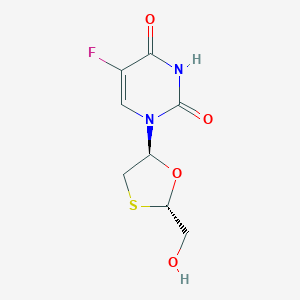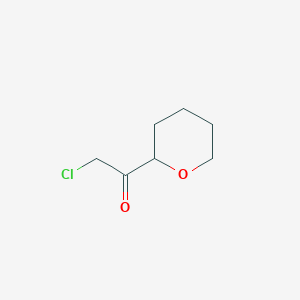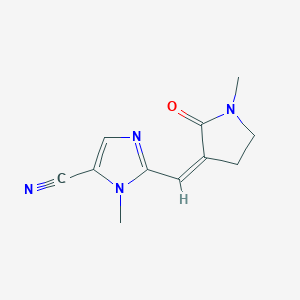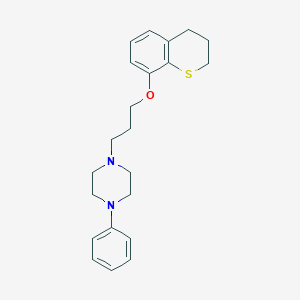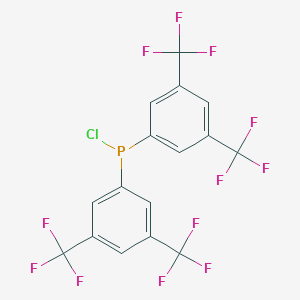
Clorofosfina de bis(3,5-di(trifluorometil)fenil)
Descripción general
Descripción
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C16H6ClF12P. It is known for its use as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of two 3,5-di(trifluoromethyl)phenyl groups attached to a chlorophosphine moiety, which imparts unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalytic reactions such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
Target of Action
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane, is a phosphine ligand . It primarily targets metal ions in various organic reactions, acting as a ligand to form metal-organic complexes .
Mode of Action
This compound interacts with its targets (metal ions) through coordination bonds, where the phosphorus atom in the phosphine group donates a pair of electrons to the metal ion . This interaction leads to the formation of metal-organic complexes, which are often used as catalysts in various organic reactions .
Biochemical Pathways
It’s known to be involved in several types of organic reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Like other phosphine ligands, it’s likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is the formation of metal-organic complexes . These complexes can act as catalysts in various organic reactions, facilitating the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may lead to the oxidation of the phosphine group, affecting its ability to form complexes with metal ions . Therefore, it’s typically stored and used under inert conditions to prevent oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of 3,5-di(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C6H3(CF3)2MgBr+PCl3→(C6H3(CF3)2)2PCl+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine may involve scaling up the laboratory synthesis method. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophosphine moiety can be substituted by other nucleophiles, such as amines or alcohols, to form phosphine derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coordination Reactions: As a ligand, it can coordinate with transition metals to form metal complexes, which are useful in catalytic applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.
Coordination Reactions: Transition metal salts or complexes in the presence of suitable solvents like dichloromethane or toluene.
Major Products Formed:
Substitution Reactions: Phosphine derivatives with various functional groups.
Oxidation Reactions: Phosphine oxides.
Coordination Reactions: Metal-phosphine complexes.
Comparación Con Compuestos Similares
- Chlorodi(o-tolyl)phosphine
- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Chloro(tert-butyl)phenylphosphine
Comparison: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is unique due to the presence of the trifluoromethyl groups, which impart strong electron-withdrawing effects. This makes it distinct from other similar compounds that may have different substituents, such as methyl or methoxy groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it particularly useful in catalytic applications where high selectivity and efficiency are required.
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZQEHBNAJGDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408374 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142421-57-6 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI)](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
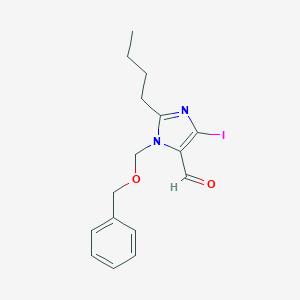
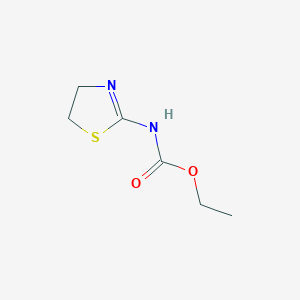
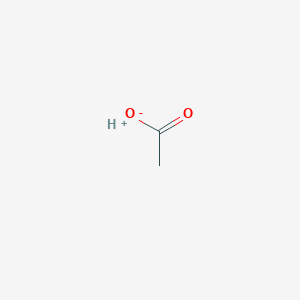
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
